7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one
CAS No.: 694517-92-5
Cat. No.: VC7563748
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3
* For research use only. Not for human or veterinary use.
![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one - 694517-92-5](/images/structure/VC7563748.png)
Specification
CAS No. | 694517-92-5 |
---|---|
Molecular Formula | C12H10N4OS |
Molecular Weight | 258.3 |
IUPAC Name | 7-methyl-3-phenyl-2H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one |
Standard InChI | InChI=1S/C12H10N4OS/c1-8-11(17)13-12-16(14-8)15-10(7-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Standard InChI Key | WYVCHXQYBKXQQW-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=NC1=O)SCC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
7-Methyl-3-phenyl-2H,8H- triazino[3,2-b] thiadiazin-8-one belongs to the fused triazino-thiadiazine class, characterized by a bicyclic framework comprising a 1,2,4-triazine ring annulated with a 1,3,4-thiadiazine moiety. The numbering system assigns position 3 to the phenyl group and position 7 to the methyl substituent, while the ketone oxygen occupies position 8. The planar structure facilitates π-π stacking interactions, as observed in related systems .
Table 1. Key Structural Parameters of Analogous Triazino-Thiadiazines
Synthetic Methodologies
Precursor Selection and Cyclization Strategies
The synthesis of triazino-thiadiazinones typically begins with hydrazine derivatives undergoing cyclocondensation with bifunctional reagents. For example, 4(6H)-amino-3-hydrazino-pyridazino-triazines react with thioglycolic acid to form triazinone rings via nucleophilic substitution and cyclization . Applied to the target compound, a plausible pathway involves:
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Hydrazine Cyclization: Reaction of a methyl-substituted hydrazino precursor with phenyl isothiocyanate to form the thiadiazine ring.
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Ketone Formation: Oxidation or carbonyl introduction at position 8 using acetic anhydride or formamide .
Scheme 1. Hypothetical Synthesis of 7-Methyl-3-Phenyl-2H,8H-Triazino-Thiadiazin-8-One
Key steps validated by analogous reactions in .
Optimization Challenges
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Regioselectivity: Competing cyclization pathways may yield isomeric byproducts, necessitating careful control of reaction conditions (e.g., solvent polarity, temperature) .
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Yield Improvement: Microwave-assisted synthesis or ionic liquid media could enhance efficiency, as demonstrated for related triazino[3,4-b]thiadiazines .
Spectral Characterization and Analytical Data
Infrared Spectroscopy
The ketone carbonyl (C=O) in analogous compounds absorbs near 1650–1680 cm, while N-H stretches (from amine groups) appear at 3150–3350 cm . The absence of S-H bands (~2550 cm) confirms thioether formation.
Nuclear Magnetic Resonance
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-NMR: Expected signals include:
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-NMR: Key resonances:
Table 2. Comparative Spectral Data for Triazino-Thiadiazinones
Compound [Ref.] | C=O (cm) | -NMR (δ, ppm) | -NMR (δ, ppm) |
---|---|---|---|
Compound 7 | 1654 | 3.65 (CH), 7.32 (thienyl) | 170.2 (C=O) |
Compound 8 | 1678 | 2.45 (CH), 7.45 (Ph) | 172.1 (C=O), 42.3 (CH) |
Pharmacological Profiling and Biological Activity
Table 3. Cytotoxicity of Selected Analogues (IC, µM)
Acaricidal and Antimicrobial Effects
1,2,4-Triazine derivatives demonstrate acaricidal activity against Tetranychus urticae, with LD values comparable to pyridaben . The target compound’s electron-withdrawing ketone group may enhance binding to mite acetylcholinesterase.
Structure-Activity Relationships (SAR)
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